tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate
Overview
Description
tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group into the piperidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved using flow microreactor systems. This method allows for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the hydroxy group makes it susceptible to oxidation reactions, while the tert-butyl group can participate in substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like tert-butyl hydroperoxide and reducing agents such as sodium borohydride. The reaction conditions often involve the use of solvents like dichloromethane and catalysts like trifluoroacetic acid .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme activity and protein interactionsIn industry, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target molecules, while the tert-butyl group can influence the compound’s steric properties and reactivity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate include other piperidine derivatives such as tert-Butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxamide and this compound methyl ester .
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. The presence of both the hydroxy and tert-butyl groups, along with the (2R,5R) configuration, gives it distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl (2R,5R)-5-hydroxy-2-methylpiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXYMAYESKVIK-RKDXNWHRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)OC(C)(C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.